Dehydrocarteolol Hydrochloride-d9 is a complex organic compound, a derivative of carteolol, which is primarily utilized as a non-selective beta-adrenergic antagonist. This compound is notable for its unique bicyclic molecular structure, which contributes to its biological activity and pharmacological properties. The molecular formula for Dehydrocarteolol Hydrochloride-d9 is C26H41ClN2O3, with a molecular weight of approximately 469.7 g/mol. Its IUPAC name is 1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]propan-1-one.
Dehydrocarteolol Hydrochloride-d9 is classified as a beta-blocker due to its mechanism of action involving the inhibition of beta-adrenergic receptors. It is synthesized from carteolol and is primarily used in the treatment of conditions such as hypertension and glaucoma due to its ability to reduce intraocular pressure and manage cardiovascular issues.
The synthesis of Dehydrocarteolol Hydrochloride-d9 involves several intricate steps that may include:
These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
The molecular structure of Dehydrocarteolol Hydrochloride-d9 features a bicyclic arrangement that plays a crucial role in its biological activity. The compound's structure can be represented as follows:
Dehydrocarteolol Hydrochloride-d9 undergoes various chemical reactions typical for beta-blockers, including:
These reactions are essential for understanding the pharmacodynamics and pharmacokinetics associated with this compound.
Dehydrocarteolol Hydrochloride-d9 functions primarily as a beta-blocker by inhibiting the action of catecholamines (such as adrenaline) on beta-adrenergic receptors located in various tissues including the heart and vascular system. This inhibition leads to:
The mechanism is crucial for its therapeutic applications in managing cardiovascular conditions and eye diseases.
Relevant data from studies indicate that these properties significantly influence the compound's bioavailability and therapeutic effectiveness.
Dehydrocarteolol Hydrochloride-d9 has several applications primarily in pharmacology:
These applications underscore the compound's significance in both clinical settings and research environments, highlighting its versatility as a pharmaceutical agent.
CAS No.: 34730-78-4
CAS No.: 40054-73-7
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 93527-39-0
CAS No.: 7045-51-4